Pyruvate Kinase Substrate Specificity
In a systematic kinetic analysis of deoxynucleoside triphosphate biosynthesis, dCDP displayed a defined intermediate position in the reactivity hierarchy for pyruvate kinase (PK) among all four common deoxynucleoside diphosphates (dNDPs). The order of substrate specificity was experimentally determined as dADP > dGDP > dCDP > dTDP [1]. This ranking is based on comparative kinetic constants derived from the same experimental system, establishing dCDP's distinct and quantifiable position relative to other dNDPs.
| Evidence Dimension | Relative Reactivity as Phosphate Acceptor for Pyruvate Kinase |
|---|---|
| Target Compound Data | dCDP: Intermediate reactivity (3rd out of 4 dNDPs) |
| Comparator Or Baseline | dADP (Highest), dGDP (2nd), dTDP (Lowest) |
| Quantified Difference | Reactivity order: dADP > dGDP > dCDP > dTDP |
| Conditions | Enzyme: Pyruvate kinase; Kinetic model: Bi–Bi random rapid equilibrium mechanism; Measurement of Michaelis–Menten constants and maximum reaction velocities. |
Why This Matters
This ranking allows researchers to predict and control the efficiency of dCTP production relative to other dNTPs in in vitro DNA synthesis or metabolic engineering workflows, enabling rational experimental design.
- [1] Bao, J., et al. (2005). Biosynthesis of deoxynucleoside triphosphates, dCTP and dTTP: reaction mechanism and kinetics. Enzyme and Microbial Technology, 36(2-3), 350-356. View Source
